Isoxazole, 3-phenyl-5-[(phenylseleno)methyl]-
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Overview
Description
3-Phenyl-5-((phenylselanyl)methyl)isoxazole is a heterocyclic compound that belongs to the isoxazole family. Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions. This particular compound features a phenyl group and a phenylselanyl group attached to the isoxazole ring, making it a unique and interesting molecule for various scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenyl-5-((phenylselanyl)methyl)isoxazole typically involves the cyclization of appropriate precursors. One common method is the cycloisomerization of α,β-acetylenic oximes using catalysts such as AuCl3 . Another approach involves the oxidation of propargylamines to oximes followed by CuCl-mediated intramolecular cyclization . These methods provide good yields and are compatible with a wide range of functional groups.
Industrial Production Methods
Industrial production of isoxazoles, including 3-Phenyl-5-((phenylselanyl)methyl)isoxazole, often employs scalable and efficient synthetic routes. For instance, solvent-free synthesis under ball-milling conditions using recyclable Cu/Al2O3 nanocomposite catalysts has been developed . This method allows for the production of 3,5-disubstituted isoxazoles in moderate to excellent yields.
Chemical Reactions Analysis
Types of Reactions
3-Phenyl-5-((phenylselanyl)methyl)isoxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like tert-butyl nitrite or isoamyl nitrite.
Reduction: Reduction reactions can be performed using hydrazine hydrate under refluxing methanolic conditions.
Substitution: The phenylselanyl group can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: tert-Butyl nitrite, isoamyl nitrite
Reduction: Hydrazine hydrate, methanol
Substitution: Various nucleophiles and electrophiles depending on the desired substitution
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield 3,5-disubstituted isoxazoles, while reduction can produce 5-phenylisoxazole-3-carbohydrazide .
Scientific Research Applications
3-Phenyl-5-((phenylselanyl)methyl)isoxazole has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-Phenyl-5-((phenylselanyl)methyl)isoxazole involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity and leading to the observed biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression .
Comparison with Similar Compounds
Similar Compounds
3-Methyl-5-phenylisoxazole: Similar structure but lacks the phenylselanyl group.
3,5-Bis(het)arylisoxazoles: Contains different substituents on the isoxazole ring.
Uniqueness
3-Phenyl-5-((phenylselanyl)methyl)isoxazole is unique due to the presence of the phenylselanyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research applications and distinguishes it from other isoxazole derivatives .
Properties
CAS No. |
833462-35-4 |
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Molecular Formula |
C16H13NOSe |
Molecular Weight |
314.3 g/mol |
IUPAC Name |
3-phenyl-5-(phenylselanylmethyl)-1,2-oxazole |
InChI |
InChI=1S/C16H13NOSe/c1-3-7-13(8-4-1)16-11-14(18-17-16)12-19-15-9-5-2-6-10-15/h1-11H,12H2 |
InChI Key |
PPECPBMIDJEOOD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=C2)C[Se]C3=CC=CC=C3 |
Origin of Product |
United States |
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